2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with biomolecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets and pathways. The compound’s pharmacophoric groups, such as the aziridine and oxadiazole moieties, allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . These interactions can lead to various biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: Lacks the cyclobutyl group, making it less sterically hindered.
N-phthalimidoaziridines: Contains similar pharmacophoric groups but differs in overall structure.
1,2,4-oxadiazoles: Shares the oxadiazole moiety but has different core structures.
Uniqueness
2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole is unique due to the presence of the cyclobutyl group, which adds steric hindrance and influences its chemical reactivity and biological activity
Properties
CAS No. |
1467500-42-0 |
---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclobutyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H18N2/c1-2-10(3-1)12-6-8-4-11-5-9(8)7-12/h8-11H,1-7H2 |
InChI Key |
DGDAYAAJFLRPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CC3CNCC3C2 |
Purity |
95 |
Origin of Product |
United States |
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